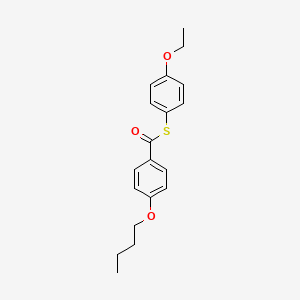
S-(4-Ethoxyphenyl) 4-butoxybenzene-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Ethoxyphenyl) 4-butoxybenzene-1-carbothioate: is a chemical compound that belongs to the class of organic compounds known as carbothioates. These compounds are characterized by the presence of a carbothioate group, which consists of a carbon atom double-bonded to a sulfur atom and single-bonded to an oxygen atom. This particular compound features an ethoxyphenyl group and a butoxybenzene group attached to the carbothioate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Ethoxyphenyl) 4-butoxybenzene-1-carbothioate typically involves the reaction of 4-ethoxyphenyl thiol with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(4-Ethoxyphenyl) 4-butoxybenzene-1-carbothioate can undergo oxidation reactions, where the sulfur atom in the carbothioate group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioate group to a thiol or a thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or butoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: S-(4-Ethoxyphenyl) 4-butoxybenzene-1-carbothioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: In biological research, this compound can be used to study the interactions of carbothioates with biological macromolecules such as proteins and nucleic acids. It may also be used in the design of enzyme inhibitors or probes for biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows for the exploration of its pharmacological properties and potential therapeutic uses.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and coatings. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of S-(4-Ethoxyphenyl) 4-butoxybenzene-1-carbothioate involves its interaction with specific molecular targets. The carbothioate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The ethoxyphenyl and butoxybenzene groups may contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
- S-(4-Pentylphenyl) 4-butoxybenzenecarbothioate
- S-(4-Ethoxyphenyl) 4-(pentyloxy)benzenecarbothioate
- S-(4-Ethoxyphenyl) 4-(octyloxy)benzene-1-carbothioate
Comparison: S-(4-Ethoxyphenyl) 4-butoxybenzene-1-carbothioate is unique due to the presence of both ethoxy and butoxy groups, which influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
Properties
CAS No. |
62525-79-5 |
|---|---|
Molecular Formula |
C19H22O3S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
S-(4-ethoxyphenyl) 4-butoxybenzenecarbothioate |
InChI |
InChI=1S/C19H22O3S/c1-3-5-14-22-17-8-6-15(7-9-17)19(20)23-18-12-10-16(11-13-18)21-4-2/h6-13H,3-5,14H2,1-2H3 |
InChI Key |
AYXROIIQDGCUMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















